molecular formula C24H26N2O5S2 B2848924 methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 683770-00-5

methyl 3-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No.: B2848924
CAS No.: 683770-00-5
M. Wt: 486.6
InChI Key: BKWVZIAJBADIFX-UHFFFAOYSA-N
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Description

This compound is a derivative of benzo[b]thiophene, which is a type of heterocyclic compound. Benzo[b]thiophene derivatives are known to exhibit a variety of properties and applications. They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. It contains a benzo[b]thiophene core, which is a five-membered ring made up of one sulfur atom and four carbon atoms . Attached to this core are a benzamido group and a cyclohexyl-N-methylsulfamoyl group.

Scientific Research Applications

Organic Synthesis and Drug Development

Compounds containing benzothiophene and sulfamoyl moieties have been explored for their potential in drug development due to their pharmacological properties. Benzothiophenes are known for their anticancer and antimicrobial activities, while sulfamoyl groups have been studied for diuretic and antihypertensive effects. The specific compound mentioned could be of interest in the design of novel therapeutic agents, given its structural complexity and the presence of these functional groups. Research might focus on its synthesis, derivatization, and evaluation as a lead compound in drug discovery programs.

Material Science and Supramolecular Chemistry

The benzamido and carboxylate groups in the compound suggest potential for applications in material science, particularly in the design of supramolecular structures. These functional groups can engage in hydrogen bonding and coordinate covalent interactions, which are fundamental in the self-assembly processes of organic and hybrid materials. Studies might explore the compound's use in the development of novel materials with specific electronic, optical, or mechanical properties.

Analytical and Environmental Chemistry

Compounds with sulfamoyl groups have been subjects of environmental and analytical chemistry studies, mainly due to their presence in pharmaceuticals and potential environmental impact. Research could involve the development of analytical methods for the detection and quantification of this compound in biological or environmental samples. Additionally, studies might assess its stability, degradation pathways, and potential environmental effects.

References for related research areas and applications:

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For example, some thiophene derivatives are known to exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities .

Properties

IUPAC Name

methyl 3-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-26(17-8-4-3-5-9-17)33(29,30)18-14-12-16(13-15-18)23(27)25-21-19-10-6-7-11-20(19)32-22(21)24(28)31-2/h6-7,10-15,17H,3-5,8-9H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKWVZIAJBADIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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